molecular formula C43H85NO3 B1241671 N-(pentacosanoyl)-ceramide

N-(pentacosanoyl)-ceramide

Cat. No.: B1241671
M. Wt: 664.1 g/mol
InChI Key: QHPYSHVSWAOLHS-PVNBSDFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cer(D18:1/25:0), also known as C25 ceramide or N-acylsphingosine, belongs to the class of organic compounds known as ceramides. These are lipid molecules containing a sphingosine in which the amine group is linked to a fatty acid. Thus, cer(D18:1/25:0) is considered to be a ceramide lipid molecule. Cer(D18:1/25:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cer(D18:1/25:0) has been found throughout most human tissues, and has also been detected in multiple biofluids, such as feces and blood. Cer(D18:1/25:0) can be found anywhere throughout the human cell, such as in intracellular membrane, cytoplasm, mitochondria, and membrane (predicted from logP). Cer(D18:1/25:0) can be biosynthesized from pentacosanoic acid.
N-pentacosanoylsphingosine is a N-acylsphingosine in which the ceramide N-acyl group is specified as pentacosanoyl. It has a role as a Papio hamadryas metabolite and a rat metabolite. It is a N-acylsphingosine and a Cer(d43:1). It derives from a pentacosanoic acid.

Properties

Molecular Formula

C43H85NO3

Molecular Weight

664.1 g/mol

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]pentacosanamide

InChI

InChI=1S/C43H85NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-43(47)44-41(40-45)42(46)38-36-34-32-30-28-26-16-14-12-10-8-6-4-2/h36,38,41-42,45-46H,3-35,37,39-40H2,1-2H3,(H,44,47)/b38-36+/t41-,42+/m0/s1

InChI Key

QHPYSHVSWAOLHS-PVNBSDFKSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O

physical_description

Solid

solubility

Insoluble

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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